Dextromethorphan Hydrobromide

Catalog No.
S002336
CAS No.
125-69-9
M.F
C18H26BrNO
M. Wt
352.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dextromethorphan Hydrobromide

CAS Number

125-69-9

Product Name

Dextromethorphan Hydrobromide

IUPAC Name

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrobromide

Molecular Formula

C18H26BrNO

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C18H25NO.BrH/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H/t15-,17+,18+;/m1./s1

InChI Key

MISZALMBODQYFT-URVXVIKDSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br

Solubility

>55.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

d-Methorphan, Delsym, Dextromethorphan, Dextromethorphan Hydrobromide, Dextromethorphan Hydrobromide, (+-)-Isomer, Dextromethorphan Hydrobromide, Monohydrate, Dextromethorphan Hydrochloride, Dextromethorphan, (+-)-Isomer, Hydrobromide, Dextromethorphan, Hydrochloride, Dextromethorphan, l-Methorphan, Levomethorphan, Racemethorphan

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.Br

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC.Br

Description

The exact mass of the compound Delsym is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756723. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dextromethorphan and NMDA receptors:

Dextromethorphan is classified as a N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are important for regulating various brain functions, including learning, memory, and pain perception. Studies suggest that dextromethorphan might block the activity of these receptors, potentially leading to various effects [].

  • Some research has investigated the potential of dextromethorphan for treating neuropathic pain, a chronic pain condition often resistant to conventional medications [].
  • Additionally, dextromethorphan's ability to modulate the NMDA receptor system has been explored in the context of neurodegenerative diseases like Alzheimer's disease and amyotrophic lateral sclerosis (ALS) [, ].

Dextromethorphan and Serotonin:

Dextromethorphan can also interact with the serotonin system in the brain. Serotonin is a neurotransmitter involved in mood regulation, among other functions.

  • Studies have explored the potential use of dextromethorphan for treating depression, although the evidence is limited and further research is needed [].
  • It's important to note that dextromethorphan can cause serious side effects at high doses, particularly when combined with certain medications that affect serotonin levels.

Dextromethorphan undergoes various metabolic transformations, primarily through cytochrome P450 enzymes. The major metabolic pathways include:

  • O-demethylation to form dextrorphan, which is an active metabolite contributing to its therapeutic effects.
  • N-demethylation leading to the formation of 3-methoxymorphinan.
  • Conjugation with glucuronic acid and sulfate ions for excretion .

The compound exhibits non-selective serotonin reuptake inhibition and acts as a sigma-1 receptor agonist, influencing multiple neurotransmitter systems .

Dextromethorphan primarily functions as an antitussive agent by suppressing cough reflexes in the brain. It modulates the glutamatergic system and acts as a non-competitive antagonist of N-methyl-D-aspartate receptors, which can lead to sedative and dissociative effects . Additionally, it has been explored for potential antidepressant properties due to its ability to enhance serotonin activity and influence neuroplasticity mechanisms .

The synthesis of Dextromethorphan has evolved since its initial development in the mid-20th century. Common methods include:

  • Racemate Separation: Utilizing tartaric acid to separate stereoisomers, followed by methylation of the hydroxyl group to yield the desired enantiomer .
  • Ionic Liquid Synthesis: Recent advancements focus on environmentally friendly synthesis routes using ionic liquids .

Dextromethorphan is widely used in over-the-counter medications for cough relief. Its applications extend beyond cough suppression, with research indicating potential uses in treating mood disorders due to its rapid antidepressant effects observed in clinical studies . It is also being investigated for its neuroprotective properties against excitotoxicity.

Dextromethorphan interacts with several substances, influencing its pharmacological effects:

  • CNS Depressants: Co-administration with other central nervous system depressants can enhance sedative effects, increasing risks of dizziness and lethargy .
  • Serotonergic Drugs: Caution is advised when combined with other serotonergic agents due to the risk of serotonin syndrome .
  • Genetic Variability: Individual differences in cytochrome P450 enzyme activity significantly affect metabolism and efficacy, with some individuals being "poor metabolizers" leading to prolonged drug effects .

Dextromethorphan shares structural similarities and pharmacological properties with several other compounds. Below are some notable comparisons:

CompoundSimilaritiesUnique Aspects
LevomethorphanBoth are morphinan derivatives; antitussiveLevomethorphan has stronger analgesic properties; used as an opioid analgesic.
CodeineBoth have cough suppressant effectsCodeine is an opioid and can lead to dependency; dextromethorphan does not produce physical dependence.
ButorphanolBoth act on opioid receptorsButorphanol has analgesic properties; dextromethorphan primarily serves as an antitussive.
LoperamideBoth are used for gastrointestinal issuesLoperamide primarily treats diarrhea; dextromethorphan focuses on cough suppression.

Dextromethorphan's unique mechanism as a non-opioid antitussive differentiates it from these compounds, making it a preferred choice for treating cough without the risks associated with opioid medications.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

351.11978 g/mol

Monoisotopic Mass

351.11978 g/mol

Heavy Atom Count

21

UNII

Z0CG3115FG

Related CAS

125-71-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 154 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 153 of 154 companies with hazard statement code(s):;
H302 (99.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (39.22%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nuedexta is indicated for the symptomatic treatment of pseudobulbar affect (PBA) in adults. Efficacy has only been studied in patients with underlying amyotrophic lateral sclerosis or multiple sclerosis.
Treatment of pseudobulbar affect (uncontrollable laughing and/or crying)

Pharmacology

Dextromethorphan Hydrobromide is the hydrobromide salt form of dextromethorphan, a synthetic, methylated dextrorotary analogue of levorphanol, a substance related to codeine and a non-opioid derivate of morphine. Dextromethorphan exhibits antitussive activity and is devoid of analgesic or addictive property. This agent crosses the blood-brain-barrier and activates sigma opioid receptors on the cough center in the central nervous system, thereby suppressing the cough reflex.

MeSH Pharmacological Classification

Antitussive Agents

ATC Code

N07XX59

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

125-69-9

Wikipedia

Dextromethorphan hydrobromide

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
[1]. Schwartz, A.R., A.F. Pizon, and D.E. Brooks, Dextromethorphan-induced serotonin syndrome. Clin Toxicol (Phila), 2008. 46(8): p. 771-3.

[2]. Shin, E.J., et al., Dextromethorphan attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats. Neurochem Int, 2007. 50(6): p. 791-9.

[3]. Shin, E.J., et al., The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via sigma1 receptor activation: comparison with the effects of dextromethorphan. Br J Pharmacol, 2005. 144(7): p. 908-18.

Explore Compound Types